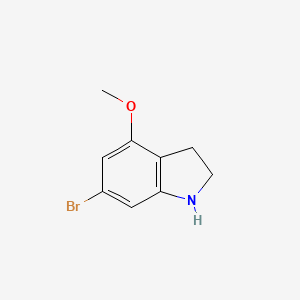

6-Bromo-4-methoxyindoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h4-5,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYMTDHZMMOCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1CCN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277881 | |

| Record name | 6-Bromo-2,3-dihydro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-58-4 | |

| Record name | 6-Bromo-2,3-dihydro-4-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 4 Methoxyindoline

Regioselective Synthesis of 6-Bromo-4-methoxyindoline Core

The regioselective synthesis of the this compound core presents a significant synthetic challenge, requiring precise control over the introduction of substituents onto the bicyclic framework.

The functionalization of the benzene (B151609) ring of indoles and indolines, particularly at the C4 and C6 positions, is a complex task due to the inherent reactivity of the pyrrole (B145914) ring. chim.it Electrophilic substitution reactions typically favor the C3 position, and if blocked, the C2 position. chim.itbhu.ac.in Therefore, achieving substitution at the C4 and C6 positions often necessitates specialized strategies.

One common approach involves the use of directing groups (DGs) attached to the indole (B1671886) nitrogen. acs.orgnih.gov These groups can steer metal catalysts to specific C-H bonds on the benzene portion of the molecule, enabling otherwise difficult functionalizations. For instance, the installation of a P(O)tBu2 group on the indole nitrogen has been shown to direct palladium and copper catalysts to achieve arylation at the C7 and C6 positions, respectively. acs.orgnih.gov By installing a pivaloyl group at the C3 position, this directing group strategy can be extended to achieve arylation at the C5 and C4 positions. acs.orgnih.gov

Another powerful strategy for ortho-substitution is the use of a "tandem strategy" involving the benzannulation of cyclobutenones with ynamides. This method produces highly substituted aniline (B41778) derivatives, which can then be cyclized to form indoles with a variety of functional groups on the six-membered ring. researchgate.net

The primary challenge in the functionalization of the C4 and C6 positions of the indoline (B122111)/indole nucleus lies in overcoming the intrinsic reactivity of the five-membered pyrrole ring. chim.it Direct electrophilic attack on the benzene ring is often disfavored. Furthermore, achieving selectivity between the C4 and C6 positions can be difficult due to their similar electronic environments.

The use of directing groups, while effective, can be a limitation, especially for large-scale syntheses, due to the need for additional synthetic steps for their introduction and removal, and the reliance on often expensive and toxic precious metal catalysts. acs.org Developing transition-metal-free methods for site-selective functionalization is an ongoing area of research. acs.orgnih.gov

For the specific synthesis of this compound, the challenge lies in the sequential or concurrent introduction of a bromine atom at C6 and a methoxy (B1213986) group at C4. The electron-donating nature of the methoxy group can influence the regioselectivity of the bromination step. Careful control of reaction conditions, such as temperature and the choice of brominating agent, is crucial to avoid polybromination or substitution at undesired positions.

Precursor Design and Synthesis for this compound

The synthesis of this compound relies on the careful design and synthesis of appropriate precursors that facilitate the regioselective introduction of the desired substituents.

A common and versatile approach to substituted indoles and indolines begins with appropriately substituted aniline derivatives. acs.org For the synthesis of this compound, a precursor such as 2-bromo-4-methoxyaniline (B1279053) or a related derivative would be a logical starting point.

One established method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.net While widely used, this method can have limitations depending on the nature of the substituents.

A more modern approach involves the palladium-catalyzed cyclization of N-aryl imines, which can be formed from anilines and ketones. This method offers a high degree of functional group tolerance and allows for the rapid assembly of the indole ring from readily available starting materials. organic-chemistry.org For instance, a synthetic route could involve the reaction of a suitably substituted aniline with a ketone to form an N-aryl imine, followed by an oxidative palladium-catalyzed cyclization to yield the desired indole, which can then be reduced to the indoline.

Another strategy involves the synthesis of 2-alkenylanilines from aniline precursors, which can then undergo intramolecular C-H amination to form indoles. organic-chemistry.org A metal-free version of this reaction using DDQ as an oxidant has been developed, offering a more environmentally friendly alternative. organic-chemistry.org

A specific example leading to a related structure, 6-bromo-2-arylindoles, started from 2-iodobenzoic acid. researchgate.net This precursor was converted to the benzyl (B1604629) carbamate (B1207046) of 2-iodo-5-bromoaniline, which then underwent a Sonogashira coupling with arylacetylenes followed by a 5-endo-dig cyclization to furnish the bromo indoles. researchgate.net A similar strategy could be envisioned starting from a precursor containing a methoxy group at the appropriate position.

Alternatively, this compound can be synthesized through the transformation of existing indole or indoline derivatives. This approach often involves the regioselective functionalization of a pre-formed indole or indoline core.

For example, a route to 6-bromo-4-methoxyindole has been reported starting from 6-bromoindole (B116670). researchgate.net This process involved an iridium-catalyzed triborylation-diprotodeborylation sequence followed by a Chan-Evans-Lam coupling to introduce the methoxy group at the C4 position. researchgate.net The resulting 6-bromo-4-methoxyindole could then be reduced to the corresponding indoline.

The direct bromination of a 4-methoxyindole (B31235) precursor is another potential route. The electron-donating methoxy group at C4 would direct electrophilic bromination to the C6 and C7 positions. Careful control of the reaction conditions would be necessary to achieve selective bromination at the C6 position.

Furthermore, existing indolines can be regioselectively brominated. The treatment of indolines with bromine in sulfuric acid in the presence of silver sulfate (B86663) has been shown to yield 6-bromoindolines, which can then be further functionalized. researchgate.net

The following table summarizes some of the key transformations for the synthesis of substituted indolines:

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Iodobenzoic acid | 1. Conversion to benzyl (5-bromo-2-iodophenyl)carbamate 2. Sonogashira coupling with arylacetylenes 3. TBAF-induced 5-endo-dig cyclization | 6-Bromo-2-arylindoles | researchgate.net |

| 6-Bromoindole | 1. Iridium-catalyzed triborylation-diprotodeborylation 2. Chan-Evans-Lam coupling | 6-Bromo-4-methoxyindole | researchgate.net |

| Indolines | Bromine, sulfuric acid, silver sulfate | 6-Bromoindolines | researchgate.net |

Transition-Metal-Catalyzed Approaches in Indoline Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules like indolines. researchgate.netmdpi.com These methods often proceed under milder conditions and with higher functional group tolerance compared to classical approaches.

Palladium catalysis is widely employed in indole and indoline synthesis. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. mdpi.com More recently, palladium-catalyzed C-H activation has emerged as a direct and atom-economical strategy for the functionalization of indoles. nih.govmdpi.com For example, palladium-catalyzed oxidative annulation of N-Ts-anilines with styrenes can produce 3-arylindoles. mdpi.com

Cobalt catalysis has also gained prominence as a more sustainable and cost-effective alternative to precious metal catalysts. mdpi.com Cobalt(III)-catalyzed C-H activation has been successfully applied to the synthesis of indoles from ortho-alkenylanilines. mdpi.com The smaller ionic radius of cobalt can lead to different selectivities compared to heavier metals like rhodium. mdpi.com

Rhodium catalysis has been utilized in the synthesis of both indoles and indolines. mdpi.com For instance, rhodium(III)-catalyzed reactions of nitrones and alkynes can lead to the formation of indolines. mdpi.com

Transition-metal-free approaches are also being developed as greener alternatives. bohrium.comnih.gov For example, a base-mediated domino C(sp3)-H activation, 1,2-addition, and defluorinative SNAr-cyclization sequence has been reported for the synthesis of 1,2-diarylindolines. nih.gov

The following table provides a summary of various transition-metal-catalyzed reactions for indoline synthesis:

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Oxidative Annulation | N-Ts-anilines and styrenes | 3-Arylindoles | mdpi.com |

| Palladium | Cyclization | N-Aryl imines | Indoles | organic-chemistry.org |

| Cobalt(III) | C-H Activation/Cyclization | ortho-Alkenylanilines | Indoles | mdpi.com |

| Rhodium(III) | Cyclization | Nitrones and alkynes | Indolines | mdpi.com |

| Iridium | Borylation/Coupling | 6-Bromoindole | 6-Bromo-4-methoxyindole | researchgate.net |

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis offers a versatile platform for the synthesis of substituted indolines. These methods can be broadly categorized into two approaches: the cyclization of functionalized aniline derivatives to construct the indoline ring, and the cross-coupling of pre-existing bromoindolines to introduce the desired methoxy group.

One common strategy involves an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an N-allyl-2-bromoaniline derivative. For the synthesis of this compound, this would necessitate a starting material like N-allyl-2,4-dibromo-6-methoxyaniline. A subsequent selective reaction could then be performed.

Alternatively, Suzuki-Miyaura coupling reactions represent a powerful method for C-C bond formation and have been applied to the synthesis of indoline scaffolds. nih.gov This could involve coupling a suitably protected 4,6-dibromoindoline (B11847903) with a methoxy-source, although this is less common for C-O bond formation. More practically, palladium-catalyzed Buchwald-Hartwig amination can be used to form the indoline ring from an o-dihaloarene precursor.

A notable application of palladium catalysis is the direct C-H activation and functionalization of anilines. For example, the coupling of acetanilides with epoxides can proceed via a strained 6,4-palladacycle intermediate, offering a regioselective route to ortho-functionalized products. rsc.org While not a direct route to the target compound, this highlights the evolving capability of palladium to selectively functionalize the aniline core, which could be adapted in a multi-step synthesis.

Table 1: Representative Palladium-Catalyzed Reactions for Indoline Synthesis

| Reaction Type | General Substrates | Catalyst System (Typical) | Key Feature |

|---|---|---|---|

| Intramolecular Heck Cyclization | N-alkenyl-2-haloanilines | Pd(OAc)₂, PPh₃, Base | Forms the indoline ring via C-C bond formation. |

| Suzuki-Miyaura Coupling | Bromoindolines, Boronic acids | Pd(PPh₃)₄, Base | Functionalizes a pre-formed indoline core. |

| Buchwald-Hartwig Amination | o-dihaloarenes, Amines | Pd catalyst, Ligand, Base | Constructs the heterocyclic ring via C-N bond formation. |

| Directed C-H Alkylation | Acetanilides, Epoxides | Pd(OAc)₂, Ligand | Regioselective functionalization via a palladacycle intermediate. rsc.org |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions, particularly the Ullmann condensation and Chan-Evans-Lam (CEL) coupling, are fundamental in forming C-N and C-O bonds, respectively. These methods are highly relevant for synthesizing and functionalizing indoline systems.

The synthesis of indolequinones from bromoquinones and enamines mediated by copper(II) acetate (B1210297) demonstrates copper's role in facilitating complex cyclizations. nih.gov In a potential route to this compound, a copper catalyst could mediate the intramolecular cyclization of a suitably substituted 2-haloaniline derivative. For instance, a copper-catalyzed C-N bond formation can be employed to close the five-membered ring.

More directly applicable is the Chan-Evans-Lam C-O coupling, which forms an aryl ether bond. This reaction is explicitly used in an advanced synthesis of 6-bromo-4-methoxyindole from 6-bromoindole, where a boronic acid intermediate at the C4 position is coupled with a methoxide (B1231860) source using a copper catalyst. researchgate.net This strategy highlights a powerful combination of metal-catalyzed steps to achieve the desired substitution.

Table 2: Copper-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Substrates | Catalyst System (Typical) | Application |

|---|---|---|---|

| Ullmann Condensation | Aryl halide, Amine | CuI, Ligand, Base | Intramolecular C-N bond formation to form the indoline ring. |

| Chan-Evans-Lam Coupling | Arylboronic acid, Alcohol | Cu(OAc)₂, Base | C-O bond formation to introduce a methoxy group. researchgate.net |

| Indolequinone Synthesis | Bromoquinones, Enamines | Cu(OAc)₂, K₂CO₃ | Multi-step cascade leading to fused heterocyclic systems. nih.gov |

Iridium-Catalyzed C-H Functionalization for Alkoxylation

Direct C-H functionalization is a highly atom-economical strategy that avoids the pre-functionalization of substrates. Iridium catalysts have emerged as particularly effective for the directed C-H borylation of heterocycles, which can then be converted to other functional groups.

This methodology demonstrates a powerful sequence where iridium catalysis achieves a challenging C4-H functionalization on an indole ring already bearing a substituent, showcasing the high level of control possible with modern synthetic methods. researchgate.net

Other Metal-Mediated or Catalyzed Transformations

Beyond palladium, copper, and iridium, other metals are also employed in the synthesis of heterocyclic compounds, including indolines. Rhodium, nickel, and gold catalysts can facilitate unique transformations. For example, nickel catalysts can be used in cross-coupling reactions similar to palladium but sometimes offer different reactivity or cost-effectiveness. Rhodium catalysts are often used in C-H activation and annulation reactions to build fused ring systems.

While specific examples leading directly to this compound are not prevalent, the general principles of metal-mediated synthesis are broadly applicable. nptel.ac.in For instance, a Sonogashira coupling, often catalyzed by both palladium and copper, could be used to introduce an alkyne onto a bromoaniline precursor, which is then cyclized to form the indole or indoline ring. researchgate.net

Metal-Free and Organocatalytic Strategies for Indoline Functionalization

While metal-catalyzed reactions are powerful, concerns about cost and metal contamination in final products, particularly for pharmaceutical applications, have driven the development of metal-free and organocatalytic alternatives. rsc.org

Electrophilic Aromatic Substitution (EAS) in Indoline Systems

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. In the indoline system, the benzene ring is activated towards electrophiles by two factors: the electron-donating nitrogen atom and the methoxy group at C4. The nitrogen atom's lone pair increases electron density primarily at the C5 and C7 positions (ortho and para to the nitrogen). The C4-methoxy group is also an activating, ortho-para directing group, reinforcing the activation at C5 and directing to C3 (which is part of the pyrrolidine (B122466) ring).

The preferred site of electrophilic attack on a 4-methoxyindoline would be determined by the interplay of these directing effects. Generally, the C5 position is doubly activated by both the nitrogen and the methoxy group, making it a likely site for substitution. The C7 position is also highly activated by the nitrogen. nih.govstackexchange.com Therefore, a direct electrophilic bromination of 4-methoxyindoline would likely yield 5-bromo or 7-bromo isomers, not the desired 6-bromo product. Achieving 6-bromination via EAS would likely require a more complex strategy involving blocking groups to deactivate the more reactive positions before introducing the bromine.

Oxidative Cyclization Pathways

Oxidative cyclization methods provide a route to indolines by forming the heterocyclic ring through an oxidation step. These reactions often start with N-aryl enamines or related open-chain precursors and can be promoted by various oxidants under metal-free conditions. nih.govmdpi.com For example, the combination of a Suzuki-Miyaura coupling followed by an oxidative cyclization has been described for the generation of indoline scaffolds. nih.gov A bio-inspired oxidative cyclization between NH-indoles and azomethine imines using an oxidant like 3,3-dimethyldioxirane highlights a metal-free approach to generating complex indoline-fused structures. nih.gov These strategies offer an alternative to metal-catalyzed ring closure, proceeding through different intermediates and often under mild conditions.

Electrocatalytic Synthetic Routes

Electrocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering an alternative to conventional methods that often rely on harsh reagents and metal oxidants. acs.org These routes utilize electricity to drive chemical transformations, providing a green and efficient approach for the construction of complex molecules like indolines.

Several innovative electrocatalytic methods have been developed for the synthesis of the indoline scaffold. While direct electrocatalytic synthesis of this compound is not explicitly detailed in the reviewed literature, the following methodologies are highly relevant for the construction of substituted indolines.

Ruthenium-Catalyzed Dehydrogenative [3 + 2] Annulation: A notable advancement involves a ruthenium-catalyzed electrochemical dehydrogenative [3 + 2] annulation of aniline derivatives with alkenes. acs.orgnih.gov In this process, electricity serves as a sustainable oxidant to regenerate the active Ru(II) catalyst, facilitating the reaction and promoting the evolution of hydrogen gas. acs.orgnih.gov This method is conducted in a simple undivided cell under mild conditions and avoids the use of chemical oxidants. acs.org A general procedure involves the electrolysis of an aniline derivative and an alkene in the presence of a ruthenium complex and a supporting electrolyte at a constant current. acs.org

Iodine-Mediated Intramolecular C(sp²)-H Amination: A metal-free electrochemical approach utilizes iodine as a mediator for the intramolecular C(sp²)–H amination of 2-vinyl anilines to form indolines. organic-chemistry.org This method offers a switchable synthesis, allowing for the selective formation of either indolines or indoles. organic-chemistry.org The reaction proceeds through an ionic process where iodide is oxidized to iodine, followed by nucleophilic addition and deprotonation steps. organic-chemistry.org This strategy is advantageous as it operates under mild conditions without the need for metal catalysts or stoichiometric oxidants. organic-chemistry.org

Electrochemical Triamination of Alkynes: An unprecedented electrocatalytic triamination of alkynes has been reported for the controllable synthesis of 2,3-diimino indolines and 2,3-diamino indoles. rsc.org This method employs 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox catalyst, avoiding the use of terminal oxidants and transition metals. rsc.org The reaction is believed to proceed via a 5-endo-dig cyclization of a nitrogen-centered radical. rsc.org

Cp₂Fe-Catalyzed Dearomatization of Indoles: For the synthesis of more complex structures, a Cp₂Fe-catalyzed electrochemical dearomatization of indoles has been developed to produce phosphonylated spirocyclic indolines. acs.org This method has proven effective for a range of substituted indoles, including those with halogen groups, and is scalable. acs.org

| Method | Catalyst/Mediator | Key Features | Reference |

| Dehydrogenative [3+2] Annulation | Ruthenium Complex | Electricity as oxidant, H₂ evolution, mild conditions | acs.orgnih.gov |

| Intramolecular C(sp²)-H Amination | Iodine | Metal-free, switchable synthesis of indolines/indoles | organic-chemistry.org |

| Triamination of Alkynes | TEMPO | Controllable access to functionalized indolines | rsc.org |

| Dearomatization of Indoles | Cp₂Fe | Synthesis of phosphonylated spirocyclic indolines | acs.org |

Stereoselective and Asymmetric Synthesis Relevant to Indoline Frameworks

The development of stereoselective and asymmetric methods for synthesizing indoline frameworks is crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications. researchgate.net Various strategies have been established to control the stereochemistry during the formation of the indoline ring.

Asymmetric Hydrogenation of Indoles: A prominent strategy for obtaining chiral indolines is the asymmetric hydrogenation of indoles. Iridium-catalyzed asymmetric hydrogenation of 3H-indoles has been shown to produce a wide array of substituted spirocyclic indolines with excellent yields and high enantioselectivities under mild conditions and with low catalyst loadings. nih.gov Similarly, rhodium-based catalysts, in conjunction with a Brønsted acid and a chiral thiourea-based ligand, have been effectively used for the asymmetric hydrogenation of N-unprotected indoles, yielding chiral substituted indolines with up to 99% enantiomeric excess. sci-hub.se

Palladium-Catalyzed Intramolecular Cyclizations: Palladium catalysis has been instrumental in the asymmetric synthesis of indolines. For instance, the intramolecular reductive Heck reaction of C2-substituted indoles using a Pd(OAc)₂/(R)-BINAP system affords chiral indolines in moderate yields and with high enantiomeric excesses. sci-hub.se

Copper-Catalyzed Asymmetric Cascade Reactions: A copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed to provide straightforward access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov

Organocatalytic Approaches: Organocatalysis presents a metal-free alternative for the asymmetric synthesis of indole-based chiral heterocycles. researchgate.net These methods often involve the use of chiral Brønsted acids or other small organic molecules to catalyze enantioselective cyclization reactions. researchgate.net For example, a chiral anion phase-transfer catalysis methodology has been successfully employed in the haloamidation of tryptamine (B22526) derivatives to produce tricyclic indoline structures with excellent enantioselectivity. researchgate.net

| Method | Catalyst System | Substrate | Key Outcome | Reference |

| Asymmetric Hydrogenation | Iridium Catalyst | 3H-Indoles | Spirocyclic indolines with excellent enantioselectivity | nih.gov |

| Asymmetric Hydrogenation | Rhodium Catalyst / Chiral Ligand | N-unprotected indoles | Chiral substituted indolines (up to 99% e.e.) | sci-hub.se |

| Intramolecular Reductive Heck | Pd(OAc)₂ / (R)-BINAP | C2-substituted indoles | Chiral indolines with high enantiomeric excess | sci-hub.se |

| Asymmetric Cascade Reaction | Copper(I) Catalyst | Terminal alkynes and nitrones | Chiral spiro[azetidine-3,3'-indoline]-2,2'-diones | nih.gov |

| Haloamidation | Chiral Anion Phase-Transfer Catalyst | Tryptamine derivatives | Tricyclic indolines with high stereoselectivity | researchgate.net |

Chemical Transformations and Reaction Mechanisms of 6 Bromo 4 Methoxyindoline

Reactivity of the Bromo Substituent

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through reactions that replace the bromine atom. These include nucleophilic aromatic substitution and, more commonly, palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govnih.gov

The general mechanism involves:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a sigma complex (Meisenheimer complex). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the substituted product. libretexts.org

For an SNAr reaction to occur on 6-bromo-4-methoxyindoline, a potent nucleophile would need to displace the bromide ion. However, the indoline (B122111) ring system and the methoxy (B1213986) group are both generally considered electron-donating, which deactivates the ring toward nucleophilic attack. Without the presence of strong electron-withdrawing groups (such as nitro or cyano groups) to stabilize the negative charge of the intermediate Meisenheimer complex, this compound is expected to be relatively unreactive under standard SNAr conditions. ambeed.com For 1-halo-2,4-dinitrobenzenes, the typical reactivity order for the leaving group in SNAr is F > Cl > Br > I. byu.edu However, for other systems like 6-halopurines, the order can differ, with bromo derivatives sometimes being more reactive than chloro derivatives. byu.edu Achieving substitution at the brominated position of this compound via an SNAr pathway would likely necessitate harsh reaction conditions or the introduction of activating groups onto the molecule.

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org The bromo substituent on this compound makes it an ideal substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.org

Suzuki Coupling

The Suzuki reaction couples an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The C-Br bond of this compound can readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The base is crucial for activating the organoboron reagent to facilitate transmetalation. organic-chemistry.orgharvard.edu

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PPh₃, PCy₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene, Dioxane, THF, Water (biphasic) |

This table presents common reagents for Suzuki coupling reactions. wikipedia.orgorganic-chemistry.org

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov this compound can serve as the aryl halide component, which, after oxidative addition to the palladium catalyst, reacts with an alkene via migratory insertion, followed by β-hydride elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tolyl)₃, dppp |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

This table presents common reagents for Heck coupling reactions. wikipedia.orgyoutube.com

Sonogashira Coupling

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The bromo group of this compound makes it a suitable substrate for coupling with various terminal alkynes to produce arylalkyne derivatives. Copper-free Sonogashira protocols have also been developed. libretexts.orgorganic-chemistry.org

| Component | Examples |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, Piperidine, Pyrrolidine (B122466) |

| Solvent | THF, DMF, Toluene |

This table presents common reagents for Sonogashira coupling reactions. organic-chemistry.orgresearchgate.net

Reductive debromination refers to the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods. One of the most common approaches is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), and a base to neutralize the HBr formed.

Another approach involves the use of metal hydrides or other reducing agents. Mechanistic studies have also explored domino reactions that proceed through dearomatization followed by a debromination step, sometimes involving a radical-based S-RN1 mechanism. bohrium.com Photochemical methods can also be employed for debromination under specific conditions. For this compound, a straightforward catalytic hydrogenation would be expected to yield 4-methoxyindoline.

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) is an ether linkage on the aromatic ring. Its primary reactivity involves the cleavage of the aryl C-O or the methyl C-O bond.

The cleavage of aryl methyl ethers to form the corresponding phenol (B47542) is a common transformation known as demethylation or ether cleavage. wikipedia.org This reaction is typically performed under strongly acidic conditions with nucleophilic reagents. masterorganicchemistry.com The mechanism involves the protonation of the ether oxygen by a strong acid, which converts the methoxy group into a good leaving group (an oxonium ion). masterorganicchemistry.com A nucleophile, such as a halide ion (Br⁻ or I⁻), then attacks the methyl group via an S-N2 mechanism, displacing the phenol and forming a methyl halide. masterorganicchemistry.comyoutube.com

Due to the stability of the sp²-hybridized carbon-oxygen bond of the aryl group, the nucleophilic attack occurs exclusively on the methyl group's carbon atom. masterorganicchemistry.com Reagents that are commonly used for this purpose are strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The reaction of this compound with one of these reagents would be expected to yield 6-bromoindolin-4-ol.

| Reagent | Typical Conditions |

| Hydrobromic Acid (HBr) | Acetic acid, heat |

| Hydroiodic Acid (HI) | Heat |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (CH₂Cl₂), often at low temperature |

| Iodotrimethylsilane (TMSI) | Acetonitrile or Chloroform, room temperature |

This table presents common reagents for the cleavage of aryl methyl ethers.

The activation of the methoxy group toward cleavage is initiated by an electrophile. In the context of acid-catalyzed ether cleavage, the electrophile is a proton (H⁺). wikipedia.org The lone pairs of electrons on the oxygen atom of the methoxy group act as a Lewis base, attacking the proton. This protonation event is the key activation step, transforming the poorly leaving methoxy group into a much better leaving group, methanol (B129727) (when viewed from the aromatic ring) or a protonated alcohol species. masterorganicchemistry.com This activation makes the methyl carbon highly electrophilic and susceptible to nucleophilic attack by the counter-ion of the acid (e.g., Br⁻), leading to the cleavage of the C-O bond as described in the S-N2 mechanism above. Therefore, the electrophilic activation is the crucial first step in the demethylation process.

Transformations of the Indoline Ring System

The reactivity of the this compound ring is primarily centered on the five-membered heterocyclic portion, which can undergo carefully controlled oxidation and reduction reactions to alter its degree of saturation.

The conversion of the indoline core to its corresponding indole (B1671886) structure represents a formal dehydrogenation or aromatization process. This is a common and synthetically valuable transformation for accessing the fully aromatic indole ring system from its saturated precursor. A variety of reagents and catalytic systems have been developed to effect this transformation efficiently.

One of the most widely used reagents for the dehydrogenation of indolines is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). scispace.com The reaction is often performed in an inert solvent, such as dioxane, at elevated temperatures to yield the corresponding indole in high yields. scispace.com The choice of solvent can be critical, as protic solvents like methanol have been shown to sometimes favor competing substitution reactions over dehydrogenation. scispace.com

In addition to chemical oxidants, biocatalytic and transition-metal-catalyzed methods are effective. For instance, cytochrome P450 enzymes have been shown to catalyze the "aromatase" metabolism of indoline, converting it directly to indole through a novel dehydrogenation pathway. nih.gov Various supported transition metal catalysts, particularly those based on palladium, are also employed for the catalytic dehydrogenation of indoline, highlighting a vital area of chemical synthesis. researchgate.net

| Reagent/Catalyst | Typical Solvents | General Conditions | Reference |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dioxane, Benzene (B151609) | 75°C to reflux | scispace.com |

| Cytochrome P450 Enzymes (e.g., CYP3A4) | Aqueous buffer | Physiological temperature | nih.gov |

| Supported Palladium (Pd) Catalysts | Various organic solvents | Elevated temperature (e.g., 110°C) | researchgate.net |

| Platinum (Pt) Surface | Ultra-high vacuum (surface science studies) | > 300 K | researchgate.net |

The reverse transformation, the reduction of the corresponding indole (6-bromo-4-methoxyindole) to this compound, is a fundamental method for accessing the indoline scaffold. This reaction involves the saturation of the C2-C3 double bond of the indole's pyrrole (B145914) ring.

Catalytic hydrogenation is a common approach, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. A variety of other reducing systems have been developed to offer milder conditions or different selectivities. An efficient palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles to the corresponding indolines uses polymethylhydrosiloxane (B1170920) (PMHS) as a convenient reducing agent at room temperature. organic-chemistry.org Alternative methods include lanthanide-promoted hydroboration using pinacolborane (HBpin) and Brønsted acid-catalyzed transfer hydrogenation, which utilizes a Hantzsch dihydropyridine (B1217469) as the hydrogen source to produce optically active indolines. organic-chemistry.org Furthermore, sodium cyanoborohydride has been successfully used for the reduction of substituted 6-hydroxyindoles to their indoline counterparts. acs.org

| Reagent/System | Typical Solvents | General Conditions | Reference |

|---|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | H₂ atmosphere | organic-chemistry.org |

| Polymethylhydrosiloxane (PMHS), Pd Catalyst | Dichloromethane | Room temperature | organic-chemistry.org |

| Pinacolborane (HBpin), Lanthanide/B(C₆F₅)₃ Catalyst | Organic solvents | Mild conditions | organic-chemistry.org |

| Hantzsch Ester, Chiral Brønsted Acid | Organic solvents | Mild conditions | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid | Mild conditions | acs.org |

While specific examples of ring expansion or contraction starting directly from this compound are not extensively documented, studies on related indole and indoline systems demonstrate the potential for such skeletal rearrangements. These transformations are valuable for generating novel heterocyclic frameworks.

For instance, a visible-light-induced oxidative ring expansion of indoles with amidines has been developed to produce eight-membered benzo nih.govnih.govmdpi.comtriazocin-6(5H)-ones or six-membered quinazolinones, depending on the substitution pattern of the indole. Another documented transformation involves the reaction of 2,3,3-trimethylindoline (B99453) derivatives with substituted o-quinones, which can lead to a contraction of the quinone ring to form complex polycyclic systems containing new five-membered rings fused to the indole framework. nih.gov

General mechanisms for ring expansion often involve the formation of a carbocation adjacent to the ring, which can trigger the migration of an endocyclic bond to form a larger, often less strained, ring system. masterorganicchemistry.comyoutube.com Conversely, ring contractions can be achieved through various pathways, including the Favorskii rearrangement or rearrangements involving cationic intermediates. wikipedia.org These established methodologies suggest plausible, though currently unexplored, pathways for the skeletal modification of the this compound core.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms for transformations involving this compound is key to controlling reaction outcomes and designing new synthetic routes. Mechanistic work often focuses on identifying key intermediates and transition states and clarifying the influence of catalysts and solvents on the reaction pathway.

Direct mechanistic studies on this compound are limited; however, valuable insights can be drawn from investigations into the parent indoline and indole systems.

In the dehydrogenation of indolines with DDQ, the reaction is believed to proceed through an initial charge-transfer complex formed between the electron-rich indoline and the electron-acceptor DDQ. scispace.com Subsequent steps involve hydride transfer to generate the aromatized indole.

Oxidative transformations can involve radical intermediates. Computational studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) radicals show that the reaction proceeds via the formation of various radical adducts, which then react with molecular oxygen to form peroxy radicals. proquest.comresearchgate.net These peroxy radicals are key intermediates that lead to the final oxidation products. proquest.comresearchgate.net In enzymatic systems, different intermediates are proposed. The oxidation of indoline by flavin-containing monooxygenase (FMO) 3 is thought to involve an intermediate indoline nitrone. nih.gov Meanwhile, the P450-catalyzed dehydrogenation appears to follow a formal dehydrogenation pathway, distinct from processes involving N-oxidation or alcohol dehydration. nih.gov In artificial enzyme systems, a high-valent manganyl-oxo species has been proposed as the active intermediate responsible for the selective oxygenation of the indole ring. acs.org

Solvents and catalysts play a determinative role in the outcome of reactions involving the indoline scaffold. Their selection can influence reaction rates, regioselectivity, and even divert the reaction to an entirely different pathway.

Catalysts: A wide array of catalysts have been developed for reactions involving the indoline core. Cobalt nih.govresearchgate.net and palladium organic-chemistry.orgnih.gov complexes are frequently used to catalyze the synthesis of indolines through C-H activation and amination strategies. For transformations of the ring, enzymes like cytochrome P450s act as highly efficient catalysts for dehydrogenation. nih.gov The activity of supported palladium catalysts in dehydrogenation is influenced by the nature of the support and the electronic properties of the metal nanoparticles. researchgate.net The emerging field of photoenzymatic catalysis utilizes "ene"-reductases, activated by visible light, to catalyze novel coupling reactions with indole derivatives. acs.org

Solvents: The solvent medium can profoundly impact reaction pathways. In the reaction of indoline with DDQ, using dioxane as the solvent cleanly promotes dehydrogenation, whereas a protic solvent like methanol can lead to substitution products becoming dominant. scispace.com The choice of solvent can also significantly affect reaction yields, as seen in the alkylation of indoles where dichloromethane was found to be optimal over other polar or nonpolar solvents. researchgate.net In photochemical reactions, the solvent can directly participate in the mechanism. The photooxidation of certain indole derivatives shows a much lower quantum yield in protic solvents (e.g., methanol) compared to aprotic ones. nih.gov This is attributed to the formation of hydrogen-bonded complexes between the indole and the protic solvent, which alters the excited-state properties and reduces the efficiency of the reaction. nih.gov

Regiochemical Control in Functionalization of this compound

The functionalization of the this compound core is a nuanced process governed by the electronic and steric interplay of its constituent groups. The regiochemical outcome of chemical transformations is primarily dictated by the directing effects of the methoxy and bromo substituents on the benzene ring, as well as the influence of the indoline nitrogen and its protecting group. Understanding these directing effects is crucial for predicting and controlling the position of substitution in various reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and lithiation.

Directing Effects of Substituents

The regioselectivity of functionalization on the aromatic ring of this compound is a direct consequence of the electronic properties of the methoxy and bromo groups.

Methoxy Group (-OCH₃): The methoxy group at the C-4 position is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. youtube.commasterorganicchemistry.com This is attributed to its ability to donate electron density to the aromatic ring through a resonance effect (+M), which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution at the ortho and para positions. youtube.comlibretexts.org Specifically, the lone pairs on the oxygen atom can participate in resonance, delocalizing the positive charge of the arenium ion. youtube.com

Bromo Group (-Br): Conversely, the bromo group at the C-6 position is a deactivating group, yet it also acts as an ortho, para-director. libretexts.org Its deactivating nature stems from its strong electron-withdrawing inductive effect (-I) due to high electronegativity. However, the lone pairs on the bromine atom can participate in resonance (+M), which directs incoming electrophiles to the ortho and para positions. libretexts.org

In the context of this compound, the positions ortho to the methoxy group are C-3 and C-5, while the para position is C-7. The positions ortho to the bromo group are C-5 and C-7. Therefore, the directing effects of both substituents converge on positions C-5 and C-7, making them the most probable sites for electrophilic attack. The stronger activating effect of the methoxy group generally leads to a preference for substitution at these positions.

Electrophilic Aromatic Substitution

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on substituted benzenes can be applied to predict the likely outcomes. The combined directing effects of the methoxy and bromo groups would strongly favor substitution at the C-5 and C-7 positions. The relative yields of substitution at these positions would likely be influenced by steric hindrance and the specific reaction conditions.

| Position | Directing Effect of -OCH₃ (at C-4) | Directing Effect of -Br (at C-6) | Predicted Outcome for Electrophilic Substitution |

| C-5 | ortho (activating) | ortho (deactivating) | Highly favored |

| C-7 | para (activating) | ortho (deactivating) | Favored |

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-6 position serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these transformations is inherently controlled by the position of the halogen.

In a typical palladium-catalyzed Suzuki-Miyaura coupling, the C-6 bromine would be expected to react with a boronic acid or ester to introduce a new substituent specifically at this position. Similarly, Sonogashira coupling would enable the introduction of an alkynyl group at C-6.

| Coupling Reaction | Reactant | Functional Group Introduced | Position of Functionalization |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, vinyl, or alkyl group (R) | C-6 |

| Sonogashira | R-C≡CH | Alkynyl group (R-C≡C-) | C-6 |

| Buchwald-Hartwig | R₂NH | Amino group (R₂N-) | C-6 |

Lithiation and Subsequent Functionalization

Directed ortho-lithiation is another powerful strategy for the regioselective functionalization of aromatic compounds. In the case of indolines, the nitrogen atom, particularly when protected with a suitable directing group like tert-butoxycarbonyl (Boc), can direct lithiation to the C-7 position. orgsyn.orgsemanticscholar.org This is due to the ability of the protecting group to coordinate with the lithium reagent, bringing it into proximity with the C-7 proton.

For this compound, a protected indoline nitrogen could direct lithiation to the C-7 position. Subsequent quenching with an electrophile would introduce a functional group at this site. It is also possible that halogen-metal exchange could occur at the C-6 position, leading to a lithium species at this site, which could then be functionalized. The outcome would likely depend on the choice of the organolithium reagent and the reaction conditions.

| Lithiation Strategy | Directing Group | Position of Lithiation | Potential Functionalization Site |

| Directed ortho-lithiation | N-Boc | C-7 | C-7 |

| Halogen-metal exchange | - | C-6 | C-6 |

6 Bromo 4 Methoxyindoline As a Versatile Synthetic Building Block

Application in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the indoline (B122111) nucleus makes 6-bromo-4-methoxyindoline an excellent starting point for the synthesis of intricate heterocyclic systems. Its structure is amenable to reactions that build additional rings, leading to fused and polycyclic frameworks that are common in biologically active molecules.

Construction of Fused Indoline Scaffolds

The construction of fused indoline scaffolds often relies on cycloaddition reactions where the indoline acts as the core upon which new rings are built. nih.govnih.gov Methodologies such as the Zn(II)-catalyzed divergent synthesis through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes showcase a powerful strategy for creating polycyclic fused indolines. nih.govnih.gov In this context, this compound can serve as the indole (B1671886) component. The electron-donating methoxy (B1213986) group at the C4 position enhances the nucleophilicity of the indole ring, potentially facilitating the cycloaddition process. The bromine at C6 offers a site for further functionalization after the core fused scaffold is assembled.

These cycloaddition strategies are highly valuable as they can generate significant molecular complexity in a single, atom-economical step. nih.gov The reaction between a substituted indoline like this compound and a suitable diene or dipolarophile can lead to the formation of novel tetracyclic or pentacyclic systems containing, for example, tetrahydropyrrolo[2,3-b]indoles. nih.gov

| Reaction Type | Key Reagents | Resulting Scaffold | Potential Role of this compound |

| [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes, Lewis Acid (e.g., Zn(II)) | Tetrahydro-1H-pyridazino[3,4-b]indoles | Serves as the electron-rich dienophile. |

| [3+2] Cycloaddition | Azomethine Ylides, Nitrones, etc. | Tetrahydropyrrolo[2,3-b]indoles | Acts as the dipolarophile. uchicago.eduyoutube.com |

| Dearomatization/Annulation | α-Bromohydrazones (metal-free) | Fused Indoline Heterocycles | Indole component for dearomatization. |

Synthesis of Indoline-Derived Polycycles

Beyond simple fusion, this compound is a precursor for more complex, multi-cyclic, and bridged indoline systems. Dearomatization of the indole core is a key strategy to access the three-dimensional indoline scaffold, which can then undergo further cyclizations. rwth-aachen.de For instance, an intramolecular dearomatizing amination of N-acylindoles, catalyzed by mild agents like Cu(OTf)2 or TfOH, can produce novel N-fused polycyclic indolines. rwth-aachen.de

In such a sequence, the nitrogen of this compound could be acylated with a side chain containing a latent nucleophile or electrophile. Subsequent acid-catalyzed cyclization would lead to the formation of a new ring fused between the N1 and C2 positions of the original indoline core. The presence of the methoxy and bromo substituents can influence the reactivity and stability of intermediates in these cascade reactions. rwth-aachen.de These approaches are powerful for rapidly building the core structures of various alkaloids and other bioactive natural products. researchgate.net

Role in the Chemical Synthesis of Natural Product Skeletons

The indole and indoline motifs are central to a vast class of natural products, particularly alkaloids. chim.itnih.gov The specific substitution pattern of this compound makes it an ideal starting material for the synthesis of certain natural product families or their designed analogs.

Incorporation into Alkaloid Frameworks

Many indole alkaloids feature oxygenation on the benzene (B151609) ring and require specific substitution patterns for their biological activity. nih.gov The 4-methoxy group on the indoline can be a precursor to a hydroxyl group found in many natural products or can be retained to modulate the electronic properties of the final molecule.

The 6-bromo substituent is particularly strategic. It serves as a versatile handle for introducing additional complexity through cross-coupling reactions. For example, in a synthetic approach to a complex bisindole alkaloid, a 6-methoxyindole (B132359) derivative was constructed using a Larock heteroannulation. nih.gov A similar strategy could employ this compound, where the bromine atom allows for late-stage coupling to another complex fragment via Suzuki, Stille, or Sonogashira reactions, a common strategy in the final steps of natural product synthesis. This was demonstrated in the formal synthesis of the natural product breitfussin B, which utilized a C4-H alkoxylation of 6-bromoindole (B116670) to generate 6-bromo-4-methoxyindole as a key intermediate. fao.org

Chemo-Enzymatic Approaches to Natural Product Analogs

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the power of traditional organic synthesis to create complex molecules. nih.govresearchgate.netmdpi.com Enzymes can perform highly regio- and stereoselective transformations on complex scaffolds that are challenging to achieve with conventional chemical methods. nih.govmdpi.com

While direct enzymatic modification of this compound is not widely reported, its structure is amenable to such strategies for creating novel natural product analogs. For instance, "ene"-reductases (EREDs) have been shown to catalyze reactions on substituted indoles under visible light. acs.orgacs.org A biocatalyst, such as a P450 monooxygenase or a halogenase, could potentially modify the indoline core. For example, an engineered enzyme could hydroxylate a specific position or modify an existing side chain attached to the indoline nitrogen. The resulting chiral intermediate, produced with high enantiomeric purity, could then be elaborated using standard chemical reactions, leveraging the bromo-substituent for cross-coupling, to complete the synthesis of a novel analog. This approach merges the benefits of biocatalysis for specific transformations with the versatility of chemical synthesis for scaffold construction. nih.govdocumentsdelivered.com

Development of Novel Synthetic Methodologies Using this compound

The true versatility of a building block is demonstrated when it is used to develop or showcase new synthetic methods. The distinct functional groups of this compound—the aryl bromide and the nucleophilic indole core—make it an excellent substrate for testing and optimizing modern synthetic reactions, particularly palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

The C6-bromo position is a prime site for reactions that form new carbon-carbon or carbon-heteroatom bonds. libretexts.orgtcichemicals.comyoutube.com These reactions are fundamental to modern organic synthesis and drug discovery. The electron-rich nature of the 4-methoxyindoline ring can influence the efficiency of these coupling reactions. The reactivity of aryl halides in these catalytic cycles typically follows the order I > Br > OTf >> Cl. libretexts.org

Below is a table summarizing key palladium-catalyzed reactions for which this compound is an ideal substrate, enabling the development of new methodologies for constructing complex molecules.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Heck Coupling | Alkenes | Pd(0) or Pd(II) catalyst, Base | C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Amines (primary or secondary) | Pd(0) catalyst, bulky phosphine (B1218219) ligand, Base | C(sp²)-N |

| Stille Coupling | Organostannanes (e.g., R-SnBu₃) | Pd(0) catalyst | C(sp²)-C |

These methodologies, developed and optimized using substrates like this compound, expand the toolbox available to synthetic chemists for the efficient construction of functionalized indoline derivatives for materials science and medicinal chemistry applications.

Cascade and Domino Reactions

No research findings were identified that specifically describe the use of this compound in cascade or domino reactions. This type of reaction, where multiple bond-forming events occur in a single synthetic operation, is a powerful tool for the efficient construction of complex molecular architectures. However, the application of this compound as a substrate in such transformations has not been reported in the searched literature.

Diversity-Oriented Synthesis (DOS) Applications

Similarly, there is no available information on the use of this compound in Diversity-Oriented Synthesis (DOS). DOS aims to create a wide range of structurally diverse molecules from a common starting material to explore chemical space and identify new biologically active compounds. The potential of this compound as a scaffold for generating molecular diversity in a DOS approach has not been explored in the reviewed scientific literature.

Characterization Techniques and Structural Elucidation Studies

Spectroscopic Analysis for Structure Confirmation

Spectroscopic techniques are fundamental in the elucidation of the molecular structure of 6-Bromo-4-methoxyindoline in both solution and solid states. Each method provides unique and complementary information, which, when combined, allows for a complete assignment of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. While specific experimental data for this compound is not widely reported in publicly available literature, the expected NMR spectra can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show signals for the protons on the benzene (B151609) ring, with their chemical shifts and coupling constants being influenced by the bromo and methoxy (B1213986) substituents. The protons of the indoline (B122111) ring system, specifically the methylene (B1212753) (-CH₂-) groups and the amine (-NH-) proton, would also present characteristic signals. The methoxy group would appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal. The spectrum would be characterized by signals for the aromatic carbons, with the carbon atoms attached to the bromine and methoxy groups showing characteristic shifts due to halogen and oxygen electronegativity. The aliphatic carbons of the indoline ring would appear at higher field strengths.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of the molecule. COSY experiments would reveal proton-proton coupling networks, helping to assign the protons on the aromatic and indoline rings. HSQC would correlate proton signals with their directly attached carbon atoms, providing definitive C-H bond correlations.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~3.0 - 3.5 | ~45 - 55 |

| C3 | ~3.5 - 4.0 | ~25 - 35 |

| C3a | N/A | ~130 - 140 |

| C4 | N/A | ~150 - 160 |

| C5 | ~6.5 - 7.0 | ~110 - 120 |

| C6 | N/A | ~115 - 125 |

| C7 | ~7.0 - 7.5 | ~125 - 135 |

| C7a | N/A | ~140 - 150 |

| NH | Variable | N/A |

| OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₀BrNO), HRMS would provide a highly accurate mass measurement of the molecular ion. This would allow for the unambiguous confirmation of the molecular formula. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the indoline ring, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region. Furthermore, characteristic peaks corresponding to the C-Br stretching and aromatic C=C bending would be present in the fingerprint region of the spectrum.

Advanced Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting and understanding the properties of this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the structure and properties of this compound. These calculations can predict the most stable conformation of the molecule by exploring its potential energy surface. Furthermore, these methods can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting the reactivity of the molecule, including identifying the most likely sites for electrophilic and nucleophilic attack. For instance, studies on other indole (B1671886) derivatives have utilized such calculations to rationalize their chemical behavior.

Molecular Modeling and Dynamics Simulations

Computational studies, including molecular modeling and molecular dynamics simulations, serve as powerful tools for elucidating the three-dimensional structure, conformational dynamics, and electronic properties of molecules at an atomic level. These theoretical approaches can provide valuable insights into molecular stability, reactivity, and potential intermolecular interactions, complementing experimental characterization techniques.

However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific molecular modeling or dynamics simulation studies focused exclusively on this compound. While computational analyses have been performed on a variety of structurally related indoline and indole derivatives to investigate their biological activities or material properties, dedicated theoretical research on the conformational behavior, electronic structure, and dynamic properties of this compound has not been reported.

Consequently, detailed research findings and data tables derived from molecular modeling and dynamics simulations for this specific compound are not available in the current body of scientific literature. Further computational research would be necessary to determine key theoretical parameters for this compound.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways for Substituted Indoline (B122111) Compounds

The synthesis of substituted indoles and indolines is a mature field, yet the quest for novel, more efficient, and regioselective methods continues to drive research. Traditional named reactions are being supplemented or replaced by modern catalytic approaches that offer broader substrate scopes and milder reaction conditions.

Recent advancements have focused on transition-metal-catalyzed reactions. For instance, palladium- and copper-catalyzed coupling reactions have been instrumental in creating complex indole (B1671886) structures. organic-chemistry.org Similarly, zinc(II) triflate has proven effective as a catalyst for the cyclization of anilines with propargyl alcohols to yield a variety of substituted indoles. organic-chemistry.org A notable development is the modular synthesis of 2-substituted indoles via palladium-catalyzed coupling, which allows for significant molecular diversity. organic-chemistry.org

Specifically for compounds like 6-Bromo-4-methoxyindoline, research has demonstrated targeted synthetic strategies. One such method involves an iridium-catalyzed triborylation-diprotodeborylation sequence on 6-bromoindole (B116670), followed by a Chan-Evans-Lam coupling to introduce the methoxy (B1213986) group at the C4 position, yielding 6-bromo-4-methoxyindole. researchgate.net This highlights a trend towards late-stage functionalization to access highly specific substitution patterns. Other approaches for methoxy-activated indoles have utilized commercially available di- and trimethoxy aniline (B41778) and benzaldehyde (B42025) derivatives as starting materials. chim.it

Future exploration will likely focus on cascade or tandem reactions, where multiple bonds are formed in a single operation, thereby increasing efficiency and reducing waste. nih.gov The development of methods that allow for precise control over regioselectivity, especially for challenging 4-substituted indoles, remains a significant area of interest. organic-chemistry.org

Table 1: Selected Modern Catalysts in Indole Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium/Copper | Coupling/Cyclization | Synthesis of 3-iodoindoles | organic-chemistry.org |

| Zn(OTf)₂ | Cyclization | Preparation of various indoles from anilines | organic-chemistry.org |

| Iridium/Copper | Borylation/Coupling | C4-H alkoxylation of 6-bromoindole | researchgate.net |

Development of Sustainable and Green Chemical Syntheses Involving this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. nih.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of indoline derivatives, this translates into several key research directions.

One major trend is the replacement of traditional organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the Friedel-Crafts alkylation of indoles, catalyzed by solid super-acid catalysts, achieving high yields. scispace.com The use of biodegradable and recyclable polymeric acids, such as polyvinylsulfonic acid, as catalysts also represents a significant step towards greener processes. scispace.com

Biocatalysis and photocatalysis are emerging as powerful tools for sustainable synthesis. An innovative biocatalytic method utilizes an "ene"-reductase under visible light irradiation to catalyze coupling reactions. acs.org This approach avoids the need for stoichiometric chemical reagents and operates under mild conditions. In one system, the cofactor flavin mononucleotide (FMN) directly initiates the reaction upon light activation, streamlining the process and reducing costs. acs.org Such methodologies could be adapted for the synthesis and modification of this compound, significantly reducing the environmental footprint.

Furthermore, the concept of "atom economy" is central to green synthesis, encouraging the design of reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Tandem or cascade reactions, which combine multiple synthetic steps into one pot, are a prime example of this principle in action and are a key area for future research in indoline synthesis. nih.gov

Advanced Functionalization and Derivatization Strategies

This compound is a versatile scaffold for further chemical modification. The bromo- and methoxy-substituents not only influence the electronic properties of the indoline core but also serve as handles for advanced functionalization.

The bromine atom at the C6 position is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, enabling the rapid construction of libraries of diverse compounds. The methoxy group at C4 activates the aromatic ring, potentially influencing the regioselectivity of subsequent electrophilic substitution reactions.

The C3 position of the indole ring is known for its high nucleophilicity, making it a prime site for functionalization through reactions like Friedel-Crafts alkylation. scispace.comnih.gov A known synthetic route starting from 6-bromoindole utilizes a Friedel-Crafts reaction with oxalyl chloride to introduce a side chain at the C3 position, which is then further modified through amidation and reduction. google.com This demonstrates a classic yet effective strategy for building complexity from the indoline core. The nitrogen atom of the indoline ring can also be readily alkylated or acylated to introduce further diversity.

Future research will likely focus on developing novel C-H functionalization methods. These reactions directly convert carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials and thus offering a more atom-economical and efficient route to complex molecules.

Computational Studies to Predict Reactivity and Design Novel Transformations

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting chemical reactivity. Density Functional Theory (DFT) calculations, in particular, are increasingly used to rationalize and predict the outcomes of complex reactions involving indole and indoline scaffolds.

A clear example of this is in the study of cycloaddition reactions. The divergent synthesis of functionalized polycyclic indolines through [3+2] and [4+2] cycloadditions was investigated using DFT calculations. acs.org These computational studies fully rationalized how the nature and type of substituents on the indole and the reacting partner act as a chemical switch, directing the reaction down one of two distinct pathways to form different products. acs.org By understanding these subtle energetic differences, chemists can better select substrates and conditions to favor a desired outcome.

For a molecule like this compound, computational studies could be employed to:

Predict the most likely sites for electrophilic or nucleophilic attack.

Model the transition states of potential reactions to estimate activation energies and predict reaction rates.

Elucidate the mechanism of catalytic cycles involved in its synthesis or subsequent functionalization.

Design novel catalysts or reagents that are specifically tailored for transformations on the this compound scaffold.

As computational methods become more powerful and accessible, their integration into the workflow of synthetic chemistry is expected to accelerate the discovery of new reactions and the development of more efficient synthetic routes for complex molecules.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-4-methoxyindoline, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves bromination of 4-methoxyindoline using agents like N-bromosuccinimide (NBS) or bromine in acetic acid. To optimize yield:

- Temperature Control: Reactions at 0–25°C minimize side products (e.g., dibromination).

- Catalysts: Lewis acids (e.g., FeCl₃) enhance regioselectivity at the 6-position.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.

Validation via HPLC (≥95% purity) and ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–7.5 ppm) is critical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Key signals include the methoxy group (δ ~3.8 ppm, singlet) and indoline NH (δ ~5.2 ppm, broad). Bromine’s electron-withdrawing effect deshields adjacent protons.

- X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines crystal structures by analyzing Bragg peaks and thermal displacement parameters. For example, C-Br bond lengths (~1.9 Å) confirm substitution .

Q. What are the dominant reactivity patterns of this compound in substitution and functionalization reactions?

Methodological Answer: The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). For example:

- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) yield biaryl derivatives.

- Reduction: Catalytic hydrogenation (H₂/Pd-C) removes bromine, forming 4-methoxyindoline.

Monitor reaction progress via TLC (Rf shifts) and LC-MS (m/z confirmation) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic environment of this compound derivatives?

Methodological Answer: SHELXL refinement identifies electron density anomalies (e.g., disordered methoxy groups). For example:

Q. How do substituent variations (e.g., halogen, methoxy) influence the biological activity of this compound analogs?

Methodological Answer:

-

Comparative SAR Studies: Replace bromine with chlorine (smaller size) or methoxy with ethoxy (increased lipophilicity). Test binding affinity via surface plasmon resonance (SPR) or ITC .

-

Data Table:

Substituent LogP IC₅₀ (µM) Target Protein Br, OMe 2.1 0.45 Kinase X Cl, OMe 1.8 1.2 Kinase X Br, OEt 2.5 0.32 Kinase X

Halogen size and alkoxy chain length directly correlate with potency .

Q. What mechanistic insights explain unexpected regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Steric vs. Electronic Effects: Methoxy groups at C4 direct electrophiles to C6 via resonance. Use Hammett plots (σ⁺ values) to quantify electronic contributions.

- Kinetic Studies: Vary Pd catalyst (e.g., Pd(OAc)₂ vs. PdCl₂) and track intermediates via in situ IR .

Contradictory results (e.g., competing C5 substitution) may arise from solvent polarity (DMF vs. THF) .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Control Variables: Standardize assay conditions (pH, temperature) and cell lines (e.g., HEK293 vs. HeLa).

- Orthogonal Assays: Validate kinase inhibition via Western blot (phosphorylation status) and cell viability assays (MTT).

- Meta-Analysis: Use Cochran’s Q test to assess heterogeneity in published IC₅₀ values .

Q. What strategies enable orthogonal derivatization of this compound for diverse pharmacological applications?

Methodological Answer:

- Protecting Groups: Temporarily protect NH with Boc to enable selective C3 functionalization.